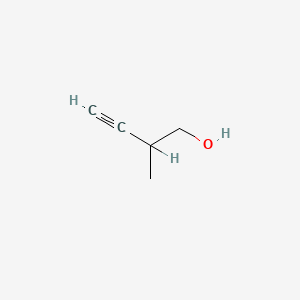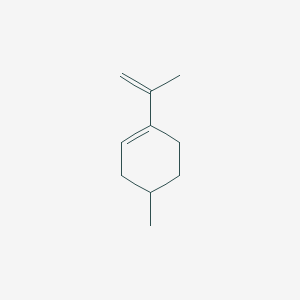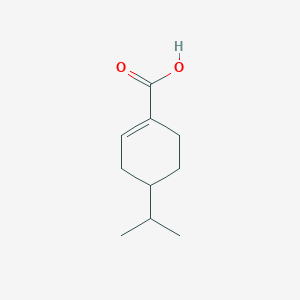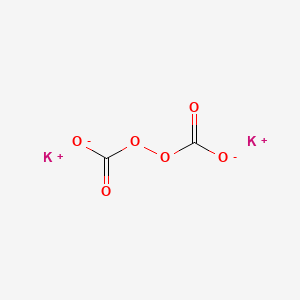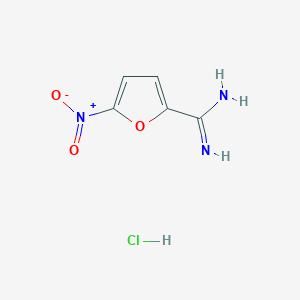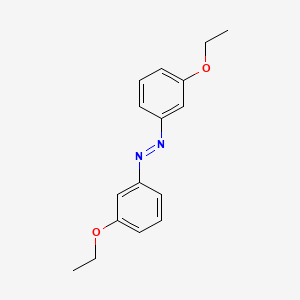
Diazene, bis(3-ethoxyphenyl)-
描述
Diazene, bis(3-ethoxyphenyl)- is an organic compound belonging to the diazene family, characterized by the presence of a diazene group (N=N) bonded to two 3-ethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(3-ethoxyphenyl)- typically involves the oxidation of aromatic amines or the reduction of nitro compounds. One common method is the reduction of nitrobenzene derivatives using glucose as an eco-friendly reductant in an alkaline medium . This method is advantageous due to its simplicity and the use of environmentally benign reagents.
Industrial Production Methods: Industrial production of diazene, bis(3-ethoxyphenyl)- may involve large-scale reduction processes using metal catalysts or other reducing agents. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反应分析
Types of Reactions: Diazene, bis(3-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxybenzenes and nitro compounds.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride, zinc in acidic conditions, or catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include azoxybenzenes, nitro compounds, and various substituted derivatives depending on the specific reaction conditions.
科学研究应用
Diazene, bis(3-ethoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
作用机制
The mechanism of action of diazene, bis(3-ethoxyphenyl)- involves its ability to undergo cis-trans isomerization, which can affect its interaction with other molecules . This isomerization can be driven by thermal or photochemical means, leading to changes in the compound’s reactivity and interactions with molecular targets.
相似化合物的比较
Azobenzene: Another diazene compound with similar structural features but different substituents.
1,2-Bis(4-ethoxyphenyl)diazene: A closely related compound with ethoxy groups in the para position.
1,2-Bis(3-fluorophenyl)diazene: A fluorinated analog with different electronic properties.
Uniqueness: Diazene, bis(3-ethoxyphenyl)- is unique due to the specific positioning of the ethoxy groups, which can influence its chemical reactivity and potential applications. The presence of ethoxy groups in the meta position can lead to different electronic and steric effects compared to other similar compounds.
属性
IUPAC Name |
bis(3-ethoxyphenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCKYOWGLDWRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N=NC2=CC(=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477414 | |
| Record name | Diazene, bis(3-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-02-3 | |
| Record name | Diazene, bis(3-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


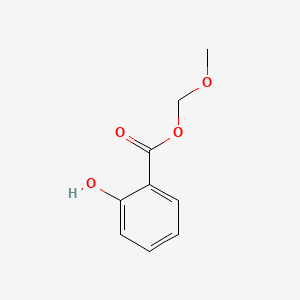
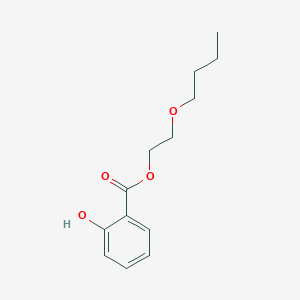
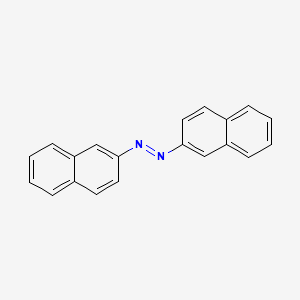
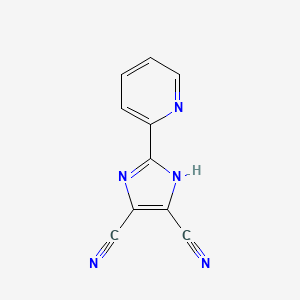
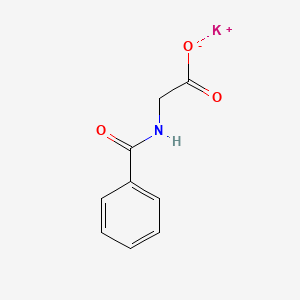
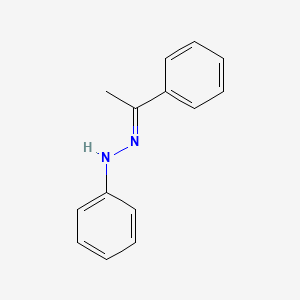
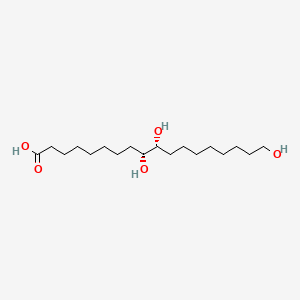
![2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B3343899.png)
